Lariciresinol, (+)- Lariciresinol, (+)- 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol is a natural product found in Daphne genkwa, Daphne odora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 486-29-3
VCID: VC17936495
InChI: InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3
SMILES:
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

Lariciresinol, (+)-

CAS No.: 486-29-3

Cat. No.: VC17936495

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Lariciresinol, (+)- - 486-29-3

Specification

CAS No. 486-29-3
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name 4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Standard InChI InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3
Standard InChI Key MHXCIKYXNYCMHY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O

Introduction

Chemical Identity and Physical Properties

Molecular Characteristics

(+)-Lariciresinol belongs to the lignan class of phenolic compounds, distinguished by its tetrahydrofuran backbone substituted at positions 2, 3, and 4 with 4-hydroxy-3-methoxyphenyl, hydroxymethyl, and 4-hydroxy-3-methoxybenzyl groups, respectively . Its IUPAC name is (2S)-2α-(3-Methoxy-4-hydroxyphenyl)-4β-(3-methoxy-4-hydroxybenzyl)tetrahydrofuran-3β-methanol, reflecting its stereochemical configuration. The compound’s enantiomeric purity is critical to its bioactivity, as the (-)-enantiomer displays distinct metabolic pathways and lower efficacy in comparative studies .

Table 1: Physicochemical Properties of (+)-Lariciresinol

PropertyValue
Molecular FormulaC20H24O6\text{C}_{20}\text{H}_{24}\text{O}_6
Molecular Weight360.4 g/mol
Melting Point167–168°C
Boiling Point568.4±50.0°C (Predicted)
Density1.261±0.06 g/cm³
SolubilitySoluble in DMSO, acetone, chloroform
LogP1.640 (Estimated)

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone facilitates its use in in vitro assays, while its predicted LogP value suggests moderate lipophilicity, enabling membrane permeability .

Biosynthesis and Stereochemical Diversity

Enzymatic Pathways

(+)-Lariciresinol biosynthesis involves stereospecific reduction of pinoresinol by pinoresinol-lariciresinol reductase (PLR), an NADPH-dependent enzyme. In Arctium lappa and Anthriscus sylvestris, PLR catalyzes the conversion of (±)-pinoresinol to (+)-lariciresinol with 93% enantiomeric excess (e.e.), followed by further reduction to (-)-secoisolariciresinol . This pathway contrasts with other plant species, such as Forsythia intermedia, which produce (-)-lariciresinol, underscoring the species-specific stereochemical control in lignan biosynthesis.

Organ-Specific Regulation

In A. lappa, the stereochemical outcome of lignan biosynthesis varies between organs. Petiole-derived enzymes yield (+)-secoisolariciresinol (78% e.e.), while seed tissues produce (-)-secoisolariciresinol (65% e.e.) . This organ-specific regulation suggests compartmentalized enzymatic activity, possibly driven by tissue-specific isoforms of PLR or differential cofactor availability.

Biological Activities and Mechanisms

Antimicrobial Efficacy

(+)-Lariciresinol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. In assays with S. aureus KCTC1621 and E. coli O157:H7, MIC and minimum bactericidal concentration (MBC) values range from 125–250 μg/mL . The compound disrupts bacterial membrane integrity, as evidenced by potassium ion efflux assays showing 150–700 mmol/L K⁺ release in treated S. aureus . This bactericidal effect correlates with membrane depolarization and leakage of intracellular components.

Table 2: Antimicrobial Activity of (+)-Lariciresinol

PathogenMIC (μg/mL)MBC (μg/mL)
S. aureus KCTC1621125125
E. coli O157:H7250250

Antioxidant Capacity

(+)-Lariciresinol’s antioxidant activity surpasses that of Trolox, a synthetic analogue of vitamin E. In lipid peroxidation assays, it demonstrates a radical trapping capacity of 7.3 mmol/g compared to Trolox’s 6.8 mmol/g . The compound chelates Fe²⁺ ions, inhibiting Fenton reaction-driven hydroxyl radical formation, and scavenges superoxide radicals with an IC₅₀ of 13 μg/L .

Anticancer Properties

In human HepG2 hepatocellular carcinoma cells, (+)-lariciresinol induces apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase-3 activation . It also inhibits vascular endothelial growth factor receptor (VEGFR) signaling, reducing angiogenesis in tumor microenvironments . Dose-dependent studies show 50% inhibition of cell proliferation at 40 μM .

Structural Insights from X-ray Crystallography

Crystal Packing and Conformation

X-ray diffraction studies of (+)-lariciresinol reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a=10.718A˚,b=5.656A˚,c=14.264A˚a = 10.718 \, \text{Å}, b = 5.656 \, \text{Å}, c = 14.264 \, \text{Å}, and β=92.75\beta = 92.75^\circ . The tetrahydrofuran ring adopts a half-chair conformation, while the m-methoxy-p-hydroxyphenyl substituents exhibit restricted rotation around the C1–C7 and C9–C11 bonds .

Table 3: Crystallographic Data for (+)-Lariciresinol

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Volume863.7 ų
Z2
Density1.386 g/cm³
R Factor0.0431

Host-Guest Inclusion Complexes

Applications and Future Directions

Pharmaceutical Development

(+)-Lariciresinol’s dual inhibition of VEGFR and microbial growth positions it as a candidate for combination therapies in oncology and infectious diseases. Its ability to synergize with conventional antibiotics, such as β-lactams, merits further exploration to combat multidrug-resistant pathogens .

Food Preservation

Incorporating (+)-lariciresinol into food packaging materials could mitigate bacterial contamination. Its thermal stability (decomposition above 568°C) ensures viability during high-temperature processing .

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